4-(3-Fluor-5-hydroxyphenyl)thiophen-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

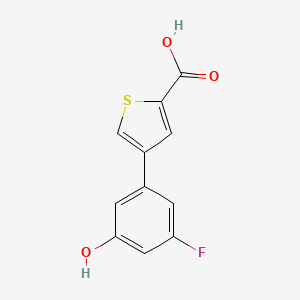

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7FO3S This compound features a thiophene ring substituted with a fluorine atom and a hydroxyl group on the phenyl ring, and a carboxylic acid group on the thiophene ring

Wissenschaftliche Forschungsanwendungen

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Introduction of Substituents: The fluorine and hydroxyl groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols

Major Products:

Oxidation: Formation of a carbonyl group

Reduction: Formation of an alcohol

Substitution: Replacement of the fluorine atom with other functional groups

Wirkmechanismus

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would require further investigation through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic acid: Lacks the fluorine and hydroxyl substituents, making it less versatile in terms of chemical reactivity.

3-Fluorophenylthiophene:

5-Hydroxythiophene-2-carboxylic acid: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.

Uniqueness: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, along with a carboxylic acid group on the thiophene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, with the CAS number 1261936-09-7, is a compound of interest due to its potential biological activities. This article explores its biological activity based on recent studies, highlighting its antibacterial and antifungal properties, along with relevant case studies and research findings.

- Molecular Formula : C₁₁H₇F O₃S

- Molecular Weight : 238.24 g/mol

- Purity : 95%+

- Hazard Classification : Irritant

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid exhibit significant antibacterial properties. For instance, a study on monomeric alkaloids indicated that structural modifications can enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | TBD | TBD |

| 2,6-Dipiperidino-4-chloroiodobenzene | >512 | E. coli |

| Hydroxy-substituted alkaloids | 32 - 512 | S. aureus, B. subtilis |

Antifungal Activity

In addition to antibacterial effects, the compound may also possess antifungal properties. Studies have shown that certain thiophene derivatives exhibit activity against fungal strains like Candida albicans. The presence of hydroxyl groups in the structure tends to enhance antifungal activity .

Case Study: Antifungal Screening

A study evaluating various thiophene derivatives found that compounds with electron-donating groups displayed stronger antifungal activity. The hydroxyl group at the ortho position was particularly effective in inhibiting fungal growth .

The biological activity of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes. The presence of fluorine and hydroxyl groups in its structure enhances its lipophilicity and facilitates penetration into microbial cells.

Research Findings

- Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar structures demonstrated varying degrees of antimicrobial efficacy, influenced by their substituent groups.

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications at specific positions on the phenyl ring significantly affect the compound's biological activity, suggesting a targeted approach for designing new derivatives .

Eigenschaften

IUPAC Name |

4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTMQRCQJZKQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684332 |

Source

|

| Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-09-7 |

Source

|

| Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.